An In-Depth Technical Guide to 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (CAS No. 358780-14-0), a pivotal building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts advantageous properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, making it a valuable precursor for drug candidates.[1][2][3] This document details the compound's physicochemical properties, provides an experimentally validated synthetic protocol with mechanistic insights, outlines its spectral characteristics, and explores its applications in pharmaceutical research, particularly as an intermediate for targeted therapies. Safety and handling protocols are also provided for researchers.
Introduction and Strategic Importance
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone is a heterocyclic ketone that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[4] Its structure is distinguished by a pyridine ring substituted with a highly electronegative trifluoromethyl (-CF3) group at the 6-position and an acetyl group at the 3-position.
The trifluoromethylpyridine (TFMP) motif is a privileged scaffold in drug design.[1][2] The -CF3 group is a bioisostere for other groups but offers unique benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug molecule.[1]
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cell membranes and enhance its binding affinity to biological targets.[1][2]
-
Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions with protein targets, while the group's strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing receptor interactions.[2]
Consequently, this compound serves not merely as a synthetic intermediate but as a strategic component for developing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties and Specifications
The fundamental properties of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone are summarized below, providing researchers with essential data for experimental design.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 358780-14-0 | [5][6][7] |
| Molecular Formula | C₈H₆F₃NO | [6][7] |
| Molecular Weight | 189.14 g/mol | [6][8] |
| IUPAC Name | 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone | |
| Appearance | Light yellow solid | [5] |
| Purity | Typically ≥96-97% | [6] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [6] |
Table 2: Computational Chemistry Data
| Parameter | Value | Source(s) |
| SMILES | CC(C1=CC=C(C(F)(F)F)N=C1)=O | [6] |
| InChI Key | NAUKVLRFGMDIAN-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [6] |
| LogP (Partition Coefficient) | 2.303 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Purification Protocol
The synthesis of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone is reliably achieved via a lithium-halogen exchange followed by acylation. This section provides the underlying rationale and a detailed experimental protocol.
Synthetic Scheme
The reaction proceeds by treating 2-trifluoromethyl-5-bromopyridine with an organolithium reagent to generate a lithiated pyridine intermediate, which is then quenched with an acetylating agent.
Caption: Synthetic pathway for 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone.
Rationale of Experimental Choices
-
Organolithium Reagent: sec-Butyllithium (sec-BuLi) is used as a strong, non-nucleophilic base to facilitate the lithium-halogen exchange with the starting bromo-pyridine.
-
Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the trifluoromethyl group.
-
Acylating Agent: N,N-dimethylaminoacetamide is chosen as the source of the acetyl group. It is less reactive than acetyl chloride or acetic anhydride, providing better control over the reaction with the highly reactive lithiated intermediate.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts, ensuring high purity.
Step-by-Step Synthesis Protocol
This protocol is adapted from established laboratory procedures.[5]
-
Preparation: To a solution of 2-trifluoromethyl-5-bromopyridine (5.0 g, 22 mmol) in anhydrous diethyl ether (Et₂O, 50 mL) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Lithiation: Add sec-BuLi (0.91 M in cyclohexane, 24 mL, 22 mmol) dropwise via syringe, maintaining the internal temperature at -78 °C. Stir the resulting solution for 10 minutes at this temperature.
-
Acylation: In a separate flask, dissolve N,N-dimethylaminoacetamide (2.3 mL, 24 mmol) in anhydrous Et₂O (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully pour the reaction mixture into water (100 mL). Transfer the mixture to a separatory funnel and extract the aqueous phase with Et₂O (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and carefully evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (SiO₂), eluting with a pentane/ether mixture (9:1) to yield the final product.
-
Isolation: The process yields 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (2.3 g, 12 mmol, 54% yield) as a light yellow solid.[5]
Spectral Characterization
Validation of the synthesized product's identity is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of the molecular structure.
¹H NMR Data (CDCl₃)
-
δ 9.26 (br s, 1H): Corresponds to the proton at the C2 position of the pyridine ring, significantly deshielded by the adjacent nitrogen atom and the acetyl group.
-
δ 8.43 (br d, J=5.6 Hz, 1H): Assigned to the proton at the C4 position.
-
δ 7.83 (br d, J=7.2 Hz, 1H): Assigned to the proton at the C5 position.
-
δ 2.71 (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl group in the acetyl moiety.[5]
Caption: Structure of the title compound with ¹H NMR proton assignments.
Applications in Research and Drug Development
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone is a versatile precursor for synthesizing more complex molecules with targeted biological activities.
Caption: Workflow illustrating the use of the title compound in drug discovery.
-
G-Protein Coupled Receptor (GPCR) Agonists: The compound has been identified as a precursor for developing novel GPR119 agonists, which are targets for treating metabolic disorders like type 2 diabetes and obesity.[5]
-
Kinase Inhibitors: The trifluoromethylpyridine scaffold is a common feature in kinase inhibitors used in oncology.[1] The acetyl group of the title compound provides a reactive handle for elaboration into more complex structures designed to fit into the ATP-binding pocket of specific kinases.
-
Named Drug Intermediate: It is used as a key intermediate in the synthesis of Pexidartinib, a CSF1R inhibitor used to treat tenosynovial giant cell tumor.[9]
-
Agrochemicals: Similar to its pharmaceutical applications, related pyridine derivatives are utilized in the development of advanced herbicides and pesticides.[4]
Safety, Handling, and Storage
Proper handling is crucial due to the compound's potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dustP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[10]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[10]
-
First Aid Measures:
-
Storage: Keep the container tightly closed in a dry, well-ventilated place under an inert atmosphere.
References
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- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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